molecular formula C13H21N3 B1417843 Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine CAS No. 178452-25-0

Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine

Cat. No. B1417843
M. Wt: 219.33 g/mol
InChI Key: JZEUDJSTGWNDCA-UHFFFAOYSA-N
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Description

“Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine” is a chemical compound with the CAS Number: 178452-25-0 . Its IUPAC name is N-methyl-2-(4-phenyl-1-piperazinyl)ethanamine . The compound is in liquid form at room temperature .


Synthesis Analysis

While specific synthesis methods for “Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine” were not found, a related compound, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, were synthesized for the treatment of Alzheimer’s disease . The synthesis process was monitored using HPLC chromatography .


Molecular Structure Analysis

The molecular weight of “Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine” is 219.33 . The InChI code is 1S/C13H21N3/c1-14-7-8-15-9-11-16(12-10-15)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine” is a liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Mouhtaram et al. (1993) described a novel synthesis method involving the addition of benzylamine or methylamine to β-nitrostyrene, leading to the successful obtention of 1-phenylethylene-1,2-diamines, followed by selective ethylation and cyclization to produce substituted 6-phenylpiperazines (Mouhtaram, Jung, & Stambach, 1993).
  • Min, Seo, & Ko (2018) demonstrated a three-component reaction involving arynes, tertiary amines, and nucleophiles, allowing access to tertiary aniline derivatives containing the piperazine motif (Min, Seo, & Ko, 2018).

Biological Activities and Applications

  • Karczmarzyk & Malinka (2008) conducted structural characterization of analgesic isothiazolopyridines, involving 2-[(4-phenylpiperazin-1-yl)ethyl] derivatives, highlighting their potential in medicinal chemistry (Karczmarzyk & Malinka, 2008).
  • Rotili et al. (2014) explored substituted analogues of BIX-01294, including compounds with 2-(4-phenylpiperazin-1-yl)ethyl moieties, which exhibited selective anti-DNA Methyltransferase 3A activity, indicating potential therapeutic applications (Rotili et al., 2014).
  • Díaz et al. (2012) synthesized a series of 1-arylpyrazoles as potent σ(1) receptor antagonists, incorporating 2-(4-phenylpiperazin-1-yl)ethyl moieties, with implications in neurogenic pain and neuropathic pain models (Díaz et al., 2012).

Additional Applications and Research

  • Sujith et al. (2009) synthesized Mannich bases containing the moiety, showing promise as anti-inflammatory and analgesic agents (Sujith et al., 2009).
  • Demirci & Demirbas (2019) investigated novel Mannich bases derived from 6-(4-phenylpiperazin-1-yl)pyridine-3-ylamine for their anticancer activities against prostate cancer cells, indicating potential in cancer treatment (Demirci & Demirbas, 2019).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine” were not found, the related compound’s potential as an acetylcholinesterase inhibitor suggests possible applications in the treatment of Alzheimer’s disease .

properties

IUPAC Name

N-methyl-2-(4-phenylpiperazin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-14-7-8-15-9-11-16(12-10-15)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEUDJSTGWNDCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCN(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine

CAS RN

178452-25-0
Record name methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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